Intravenous Acute Toxicity (LD₅₀) in Mice: 3',4'-Dideoxykanamycin C Demonstrates ≥2.75-Fold Lower Lethality Than 3',4'-Dideoxykanamycin B
In a direct head-to-head comparison conducted under identical experimental conditions, intravenous administration of 3',4'-dideoxykanamycin C in mice yielded an LD₅₀ exceeding 300 mg/kg, whereas the corresponding kanamycin B-series analog 3',4'-dideoxykanamycin B (dibekacin) exhibited an LD₅₀ of only 109 mg/kg, and 3'-deoxykanamycin B showed an LD₅₀ of 159 mg/kg [1]. The quantified difference represents at least a 2.75-fold improvement in acute safety margin for the kanamycin C derivative over its closest structural comparator.
| Evidence Dimension | Intravenous acute LD₅₀ in mice (mg/kg) |
|---|---|
| Target Compound Data | >300 mg/kg (i.v., mice) |
| Comparator Or Baseline | 3',4'-Dideoxykanamycin B (Dibekacin): 109 mg/kg; 3'-Deoxykanamycin B: 159 mg/kg |
| Quantified Difference | ≥2.75-fold lower acute toxicity vs. dibekacin; ≥1.89-fold vs. 3'-deoxykanamycin B |
| Conditions | Intravenous injection in mice; identical administration protocol for all compounds tested |
Why This Matters
The ≥2.75-fold toxicity advantage means that 3',4'-dideoxykanamycin C can be dosed at substantially higher levels when used as a synthetic intermediate or in in vivo experimental models, reducing the risk of acute lethality relative to dibekacin-based protocols.
- [1] Umezawa H, Kondo S, et al. US Patent 4,120,955. Method for production of kanamycin C and its derivatives. See column 8, lines 20-27; column 9, lines 1-10. Filed May 16, 1977, issued October 17, 1978. View Source
